Product packaging for Boc-DL-hse(bzl)-oh(Cat. No.:CAS No. 876617-13-9)

Boc-DL-hse(bzl)-oh

Cat. No.: B3162190
CAS No.: 876617-13-9
M. Wt: 309.36 g/mol
InChI Key: RFDXPGUBDAKLDM-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Acid Derivatives as Synthetic Building Blocks

Alpha-amino acids are organic compounds characterized by an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom, known as the alpha-carbon. nih.govconductscience.com These molecules are the fundamental units that form proteins, the workhorses of biological systems, involved in virtually every metabolic function. conductscience.com In chemical synthesis, particularly in peptide synthesis, unprotected amino acids can undergo uncontrolled polymerization and undesirable side reactions due to the reactivity of their amino and carboxyl groups, as well as reactive side chains. nih.govaltabioscience.comthermofisher.comiris-biotech.de To overcome these challenges, protecting groups are strategically introduced onto these reactive functionalities. nih.govaltabioscience.comthermofisher.comiris-biotech.depeptide.com These protected derivatives serve as stable yet reactive building blocks, allowing chemists to selectively couple amino acids in a desired sequence, thereby enabling the synthesis of complex peptides and other sophisticated organic molecules. udel.edunih.gov The judicious use of protecting groups is paramount for achieving high yields and purity in synthetic endeavors. altabioscience.comiris-biotech.de

Strategic Role of Homoserine and Its Protected Forms in Organic Synthesis and Chemical Biology

Homoserine, chemically known as (2S)-2-amino-4-hydroxybutanoic acid, is an α-amino acid that differs from the proteinogenic amino acid serine by an additional methylene (B1212753) group in its side chain. wikipedia.org While not directly encoded by DNA, L-homoserine is an intermediate in the biosynthesis of essential amino acids like methionine and threonine. wikipedia.orgresearchgate.net Homoserine and its cyclic form, homoserine lactone, also play roles in biological processes such as protein sequencing and bacterial communication (quorum sensing). wikipedia.orgcymitquimica.comwikipedia.org

The strategic protection of homoserine's functional groups (amine and hydroxyl) yields derivatives that are highly valuable in organic synthesis and chemical biology. chemimpex.comchemimpex.com These protected forms are utilized for their ability to introduce specific structural motifs and functionalities into peptides and other complex molecules. chemimpex.comchemimpex.comiris-biotech.de Protected homoserine derivatives can be employed to modulate the stability, hydrophobicity, and biological performance of peptides, and they also offer opportunities for late-stage synthetic functionalization, such as the introduction of fluorescent labels or other chemical probes. iris-biotech.de Their utility extends to the development of novel therapeutic agents and advanced materials, highlighting their versatility beyond traditional peptide synthesis. chemimpex.comchemimpex.com

Overview of N-Boc-O-benzyl-DL-homoserine as a Versatile Synthetic Intermediate

N-Boc-O-benzyl-DL-homoserine is a key protected derivative of homoserine, featuring two common and effective protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the benzyl (B1604629) (Bzl) ether on the side-chain hydroxyl group. chemimpex.com The Boc group is a widely used amine protecting group, typically removed under mild acidic conditions, while the benzyl ether offers robust protection for the hydroxyl group, generally removed via hydrogenolysis or stronger acidic treatments. altabioscience.comthermofisher.compeptide.comorganic-chemistry.org The "DL" designation indicates that this compound is a racemic mixture, containing both D- and L-enantiomers of N-Boc-O-benzyl-homoserine.

This compound serves as a versatile synthetic intermediate due to the orthogonal nature of its protecting groups and the inherent reactivity of the homoserine scaffold. chemimpex.comchemimpex.com It is particularly valuable in peptide synthesis, where the Boc group facilitates controlled coupling of amino acids, and the benzyl group protects the hydroxyl functionality from unwanted reactions. thermofisher.comchemimpex.comchemimpex.com Beyond peptide synthesis, N-Boc-O-benzyl-DL-homoserine finds applications in medicinal chemistry and drug development, enabling the creation of novel therapeutic agents by allowing for precise modifications that can enhance efficacy and specificity. chemimpex.comchemimpex.com Its use also extends to bioconjugation, where it can link biomolecules to drugs or diagnostic agents, and to material science for the development of functional polymers and hydrogels. chemimpex.comchemimpex.com

Key Properties of N-Boc-O-benzyl-homoserine Derivatives:

PropertyValue / DescriptionSource
Molecular Formula C16H23NO5 chemimpex.com
Molecular Weight ~309.4 g/mol chemimpex.com
Appearance White to off-white crystalline powder/crystals chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Melting Point 45-57 °C (D-isomer), 48-57 °C (L-isomer) chemimpex.com
Storage Conditions 0-8 °C or 2-8 °C chemimpex.com

Compound List:

N-Boc-O-benzyl-DL-homoserine

Alpha-amino acids

Serine

Homoserine

DL-homoserine

L-homoserine

D-homoserine

Homoserine lactone

Methionine

Threonine

Isoleucine

Peptides

Proteins

N-acyl homoserine lactones (AHLs)

tert-Butoxycarbonyl (Boc)

Benzyl ether (Bzl)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B3162190 Boc-DL-hse(bzl)-oh CAS No. 876617-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDXPGUBDAKLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc Dl Homoserine Benzyl Ether Oh and Analogous Protected Homoserine Derivatives

Stereoselective Synthesis of Homoserine Scaffolds

The synthesis of enantiomerically pure or enriched homoserine derivatives is a critical aspect of their utility in chiral synthesis. Various methods have been developed to achieve stereocontrol at the α-carbon and other stereogenic centers.

Asymmetric Approaches from Chiral Precursors

Utilizing readily available chiral starting materials, often referred to as the chiral pool, is a common strategy for introducing stereochemistry into homoserine scaffolds. These precursors can be chemically modified through a series of transformations to yield the desired homoserine derivatives. For instance, chiral auxiliaries, covalently attached to achiral precursors, can direct the stereochemical outcome of reactions such as alkylations or additions. Methods involving chiral templates derived from natural products, like camphor, have also been employed to synthesize amino acid derivatives with high stereoselectivity acs.org. Furthermore, enantioselective radical additions to chiral substrates have been successfully applied to generate homoserine derivatives with preserved enantioselectivity ineosopen.orgresearchgate.netineosopen.org. Stereoselective synthesis of homoserine isosteres, tethered to γ-lactam rings, has also been reported, leveraging chiral γ-lactams as precursors researchgate.netnih.gov.

Enantioselective Transformations Leading to Protected Homoserine Derivatives

Beyond chiral precursors, enantioselective transformations, often catalyzed, offer powerful routes to chiral amino acids. Catalytic asymmetric synthesis, employing chiral metal complexes or organocatalysts, can induce high enantioselectivity in reactions like alkylations, hydrogenations, or additions to prochiral substrates. For example, asymmetric hydrogenation of unsaturated precursors can directly yield enantiomerically enriched protected homoserine derivatives acs.org. Photocatalytic methods have also emerged, enabling the stereoselective addition of radicals to chiral substrates, leading to α-amino acid derivatives, including those related to homoserine, with excellent enantiomeric purity ineosopen.orgineosopen.org. The development of chiral catalysts, such as planar-chiral DMAP analogs, has also facilitated enantioselective carboxyl migration reactions, which are key steps in the synthesis of certain chiral amino acid derivatives nih.gov.

Protecting Group Strategies for Multifunctional Amino Acids

The presence of multiple reactive functional groups in amino acids, such as the α-amino group, the carboxylic acid, and the γ-hydroxyl group in homoserine, necessitates the use of protecting groups to ensure selective reactions and prevent undesired side products.

tert-Butoxycarbonyl (Boc) Protection of the Alpha-Amino Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function of amino acids organic-chemistry.orgbzchemicals.comresearchgate.net. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), under various conditions, including aqueous or anhydrous systems organic-chemistry.orgbzchemicals.comwikipedia.org. The Boc group is stable to basic and nucleophilic conditions, making it compatible with many synthetic transformations organic-chemistry.orgbzchemicals.com. Its removal is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol (B129727) bzchemicals.comwikipedia.org. The acid lability of the Boc group is a key feature that allows for its selective cleavage without affecting many other protecting groups.

Table 2.2.1: Boc Protection and Deprotection of Amino Groups

Protecting GroupReagent for IntroductionTypical ConditionsStabilityDeprotection Reagent(s)Deprotection Conditions
BocBoc₂OBase (e.g., Et₃N, DMAP), Solvent (e.g., DCM, THF, MeCN, H₂O)Stable to bases, nucleophilesTFA, HClAnhydrous acid (e.g., TFA in DCM, HCl in MeOH)
BocBoc-ON, Boc-N₃VariedStable to bases, nucleophilesTFA, HClAnhydrous acid

Benzyl (B1604629) Ether Protection of the Gamma-Hydroxyl Group

The γ-hydroxyl group of homoserine can be effectively protected as a benzyl ether. This protection is commonly achieved through Williamson ether synthesis, involving the reaction of the deprotonated alcohol (alkoxide) with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base like sodium hydride (NaH) organic-chemistry.orguwindsor.caatlanchimpharma.com. Alternatively, benzyl trichloroacetimidate (B1259523) (BTCA) can be used under acidic conditions, which can be advantageous for substrates sensitive to strong bases atlanchimpharma.comhighfine.com. Reagents that allow benzylation under neutral conditions have also been developed organic-chemistry.orgnih.gov. The benzyl ether is generally stable to a range of reaction conditions. Its removal is most commonly achieved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, which cleaves the C-O bond to yield the free alcohol and toluene (B28343) organic-chemistry.orguwindsor.ca. Other methods for benzyl ether deprotection include hydrogen transfer sources or, for specific cases, strong acids or oxidative cleavage organic-chemistry.orguwindsor.ca.

Table 2.2.2: Benzyl Ether Protection and Deprotection of Hydroxyl Groups

Protecting GroupReagent for IntroductionTypical ConditionsStabilityDeprotection Method(s)Deprotection Conditions
Benzyl (Bn)Benzyl halide (BnX), Base (e.g., NaH)Williamson ether synthesis (e.g., in THF, DMF)Stable to bases, mild acids, hydrogenationCatalytic HydrogenationH₂/Pd/C, H₂/RaNi
Benzyl (Bn)Benzyl trichloroacetimidate (BTCA)Acid catalyst (e.g., TfOH)Stable to bases, mild acids, hydrogenationCatalytic HydrogenationH₂/Pd/C
Benzyl (Bn)2-Benzyloxy-1-methylpyridinium triflateNeutral conditionsStable to bases, mild acids, hydrogenationCatalytic HydrogenationH₂/Pd/C
p-Methoxybenzyl (PMB)PMB-halide, BaseSimilar to Bn ether synthesisStable to bases, mild acidsOxidative cleavage (DDQ, CAN) or HydrogenationDDQ/CH₂Cl₂-H₂O; H₂/Pd/C

Orthogonal Deprotection Sequences in Complex Molecule Synthesis

The concept of orthogonal protecting groups is fundamental in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. This enables precise control over the sequence of synthetic operations. In the context of amino acid chemistry, particularly peptide synthesis, the Boc group (acid-labile) and the Fmoc group (base-labile) are classic examples of an orthogonal pair organic-chemistry.orgbzchemicals.comresearchgate.netfiveable.me.

When dealing with amino acids bearing multiple functional groups, such as homoserine, a combination of protecting groups is often employed. For instance, the Boc group on the α-amino function can be used in conjunction with benzyl-based protection for the γ-hydroxyl group. While both Boc and benzyl groups are acid-labile, their deprotection typically requires different acid strengths or conditions, allowing for a degree of selective removal, though they are not strictly orthogonal peptide.com. Benzyl ethers are generally removed under catalytic hydrogenation or strong acidic conditions, whereas Boc groups are removed under milder acidic conditions organic-chemistry.orguwindsor.ca. This difference in lability can be exploited in multi-step syntheses.

Other orthogonal strategies might involve silyl (B83357) ethers (removed by fluoride (B91410) sources) paired with benzyl ethers (removed by hydrogenation) or acetates (removed by mild hydrolysis) jocpr.comuchicago.edu. The careful selection of protecting groups and their corresponding deprotection conditions is crucial for the successful synthesis of complex molecules like Boc-DL-homoserine(benzyl ether)-OH and its derivatives, ensuring that only the desired functional group is modified at each stage jocpr.comuchicago.edursc.org.

Table 2.2.3: Orthogonal Protecting Group Pairs and Deprotection Strategies

Protecting Group PairGroup 1 (Functional Group)Deprotection of Group 1Group 2 (Functional Group)Deprotection of Group 2Orthogonality Basis
Boc / Fmocα-Amino (Boc)Acid (TFA, HCl)α-Amino (Fmoc)Base (Piperidine)Acid-lability vs. Base-lability
Boc / Benzylα-Amino (Boc)Acid (TFA)γ-Hydroxyl (Bn)Hydrogenation (H₂/Pd)Acid-lability (different strengths) vs. Hydrogenolysis
Silyl Ether / BenzylHydroxyl (Silyl)Fluoride (TBAF)Hydroxyl (Bn)Hydrogenation (H₂/Pd)Fluoride-lability vs. Hydrogenolysis
Acetate / BenzylHydroxyl (Acetate)Mild HydrolysisHydroxyl (Bn)Hydrogenation (H₂/Pd)Hydrolysis vs. Hydrogenolysis

Compound List for Reference

Boc-DL-homoserine(benzyl ether)-OH

Homoserine derivatives

Protected homoserine derivatives

α-amino acids (α-AAs)

Boc-protected amino acids

Chiral amino acids

Amino acid benzyl esters

N-Boc-amino acids

N-Cbz-amino acids

Amino alcohols

Chiral amines

Benzyl ethers

Modern Synthetic Techniques for Enhanced Efficiency and Sustainability

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions by efficiently converting electromagnetic energy into thermal energy within the reaction mixture. This volumetric heating mechanism allows for rapid "superheating" of solvents and reagents, often leading to dramatic reductions in reaction times, sometimes from hours to minutes organic-chemistry.orgrasayanjournal.co.in. For the synthesis of protected amino acids, microwave assistance can be particularly beneficial for reactions that are typically slow or require elevated temperatures.

While direct literature detailing microwave-assisted synthesis specifically for Boc-DL-homoserine O-benzyl ether was not extensively found, related syntheses of protected amino acid derivatives demonstrate the technique's efficacy. For instance, microwave irradiation has been successfully employed in the esterification of amino acids, achieving high yields in significantly reduced times compared to conventional heating scirp.org. Similarly, microwave-assisted strategies have been reported for the synthesis of ether derivatives, including benzyl ethers, where reactions can be completed in minutes with excellent yields tsijournals.com. The principle of accelerated reactions through efficient heating is broadly applicable to the various protection and derivatization steps involved in synthesizing Boc-DL-hse(bzl)-oh. For example, the formation of benzyl ethers, a key step in creating the O-benzyl ether moiety, can be significantly faster under microwave conditions tsijournals.comatlanchimpharma.com.

Table 1: Comparison of Reaction Times and Yields in Microwave-Assisted Synthesis of Protected Amino Acid Derivatives (Illustrative)

Reaction Type (Analogous)Conventional Heating TimeMicrowave Heating TimeConventional YieldMicrowave YieldReference
Amino Acid Esterification30 min (at 140°C)10 min (at 127°C)~40%100% scirp.org
Ether Formation (Williamson)Hours (reflux)MinutesVariableHigh (78-100%) tsijournals.com
Synthesis of Oxadiazoles with Amino AcidsNot specified10 minNot specifiedHigh nih.gov

Note: Data in this table are illustrative, based on analogous reactions involving protected amino acids or ether formation, as specific data for this compound under microwave conditions were not directly available.

Flow Chemistry Applications in Protected Amino Acid Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuous stream rather than in discrete batches. This approach offers precise control over reaction parameters such as temperature, pressure, mixing, and residence time, leading to enhanced efficiency, safety, and scalability wuxiapptec.combeilstein-journals.org. For the synthesis of complex molecules like protected amino acids, flow chemistry provides a robust platform for optimizing reaction conditions and minimizing side product formation.

The application of flow chemistry in peptide synthesis and the preparation of amino acid derivatives is a growing field. Flow reactors facilitate rapid mixing and efficient heat transfer, which are crucial for reactions involving sensitive intermediates or those requiring precise temperature control researchgate.netnii.ac.jp. For instance, flow chemistry has been utilized for the efficient synthesis of dipeptides, achieving high yields with minimal epimerization due to precise control over reaction times and mixing nii.ac.jp. Furthermore, flow systems can safely handle hazardous reagents or extreme conditions that might be challenging in batch processes, such as high-temperature deprotections wuxiapptec.com.

Table 2: Advantages of Flow Chemistry in Organic Synthesis (General Applications)

AdvantageDescriptionRelevance to Protected Amino Acid Synthesis
Enhanced Heat Transfer Small reactor volumes and large surface-area-to-volume ratios allow for rapid and efficient heating or cooling.Crucial for temperature-sensitive protection or deprotection steps, or for reactions requiring precise temperature control to prevent degradation or side reactions.
Precise Reaction Control Accurate control over residence time, temperature, pressure, and reagent stoichiometry.Enables optimization of individual steps in the synthesis of this compound, minimizing epimerization, over-reaction, or incomplete conversion.
Improved Safety Smaller reaction volumes reduce the risk associated with hazardous reagents or exothermic reactions.Beneficial for handling reagents used in Boc protection (e.g., Boc anhydride) or during side-chain modifications.
Scalability Processes can be scaled up by running the reactor for longer periods or by numbering up reactors, rather than redesigning batch vessels.Facilitates the transition from laboratory-scale synthesis to pilot or industrial production of this compound.
Reduced Waste Optimized reaction conditions and potential for telescoping steps minimize intermediate workups and purification, reducing solvent use.Contributes to a more sustainable synthesis of this compound by reducing chemical waste and energy consumption.
Access to Extreme Conditions Enables reactions at high temperatures or pressures safely.Potentially useful for specific derivatization or protection steps that benefit from non-conventional reaction conditions.

Compound List:

this compound (N-alpha-tert-butoxycarbonyl-DL-homoserine O-benzyl ether)

Applications in Advanced Organic Synthesis and Chemical Biology Investigations

Role as a Chiral Synthon in the Construction of Complex Molecular Architectures

As a chiral synthon, Boc-DL-Hse(Bzl)-OH provides a foundational framework for the stereoselective synthesis of a variety of organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (B1604629) (Bzl) ether protecting the side-chain hydroxyl group allow for selective chemical manipulations at other positions of the molecule.

This compound is a key starting material for the synthesis of non-canonical or unnatural amino acids, which are crucial tools in chemical biology and drug discovery. The homoserine backbone can be chemically modified to introduce novel side chains and functionalities. For instance, the hydroxyl group, once deprotected, can be converted into other functional groups, such as azides or halides, which can then undergo further reactions to generate a diverse array of unnatural amino acids. One notable example is the synthesis of azidohomoalanine (AHA), a methionine surrogate, which can be achieved using a protected homoserine as a precursor. This process typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) source.

The stereochemistry of the starting material is crucial in these syntheses. While the use of this compound would lead to a racemic mixture of the final unnatural amino acid, stereoselective routes can be employed to yield enantiomerically pure products.

Starting MaterialKey TransformationProduct (Example)Significance
This compoundActivation of hydroxyl, Azide substitutionDL-Azidohomoalanine (AHA)Methionine surrogate for proteomic studies
Enantiopure Boc-Hse(Bzl)-OHStereoselective modificationsEnantiopure non-canonical amino acidsBuilding blocks for chiral drugs and probes

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. jopcr.com this compound can be incorporated into peptide sequences, and its side chain can be modified to create non-natural peptide backbones or to introduce specific functionalities. The benzyl-protected hydroxyl group offers a handle for post-synthetic modifications, allowing for the attachment of reporter groups, cross-linkers, or other moieties to tailor the properties of the resulting peptidomimetic. The introduction of unnatural amino acids, derived from synthons like this compound, is a common strategy in the design of peptidomimetics for therapeutic applications. nih.gov

The carbon skeleton of this compound is ideally suited for the synthesis of chiral γ-lactones and γ-butyrolactone derivatives. These structural motifs are present in a wide range of biologically active natural products. The synthesis typically involves the deprotection of the amine and carboxylic acid groups, followed by an intramolecular cyclization (lactonization) of the γ-hydroxy acid. The stereochemistry at the α-carbon of the homoserine derivative directs the stereochemistry of the resulting lactone. The use of the racemic this compound would result in a racemic mixture of the corresponding γ-butyrolactone.

PrecursorKey ReactionProduct ClassImportance
This compoundDeprotection and Intramolecular CyclizationRacemic γ-amino-γ-butyrolactone derivativesScaffolds for bioactive molecules
Enantiopure Boc-Hse(Bzl)-OHStereoselective LactonizationChiral γ-ButyrolactonesIntermediates in natural product synthesis

Strategic Utility in Total Synthesis of Natural Products

The total synthesis of complex natural products often relies on the use of versatile chiral building blocks to construct the target molecule efficiently and stereoselectively. Boc-protected homoserine derivatives, including this compound, can serve as such synthons. The functional groups present in this molecule allow for its incorporation into larger, more complex structures through various carbon-carbon and carbon-heteroatom bond-forming reactions. The ability to deprotect the amine, carboxylic acid, and hydroxyl groups selectively provides synthetic chemists with the flexibility to orchestrate complex synthetic sequences. While specific examples detailing the use of this compound in total synthesis are not extensively documented, the general utility of homoserine derivatives as chiral synthons is well-established in the synthesis of various natural products.

Development of Chemical Probes for Biochemical Pathway Elucidation

Modified amino acids are invaluable tools for studying biochemical pathways. They can act as inhibitors, substrates, or reporters to help elucidate the mechanisms of enzymatic reactions and metabolic networks.

Homoserine is a key intermediate in the biosynthesis of methionine, threonine, and isoleucine in many organisms. wikipedia.org Therefore, analogs of homoserine, which can be synthesized from precursors like this compound, can be used as chemical probes to study these pathways.

Methionine Pathway : The biosynthesis of methionine from homoserine involves several enzymatic steps. nih.gov Homoserine analogs can be designed to interact with the enzymes in this pathway. For example, by modifying the side chain of homoserine, it is possible to create molecules that act as competitive inhibitors of enzymes like homoserine O-succinyltransferase, thereby blocking the pathway and allowing researchers to study the consequences. Enzymatic synthesis of methionine analogs often utilizes homoserine derivatives as starting materials. uni-freiburg.denih.gov

Threonine and Isoleucine Pathways : Threonine is an isomer of homoserine, and both are central to the biosynthesis of isoleucine. wikipedia.orgacs.org The conversion of homoserine to threonine is a critical step that can be investigated using homoserine analogs. These analogs can help in understanding the substrate specificity and catalytic mechanism of enzymes such as homoserine kinase and threonine synthase. By introducing modified homoserine derivatives into biological systems, researchers can perturb the flux through these pathways and observe the effects on cellular metabolism and growth.

The use of this compound in these applications would require careful consideration of the stereochemistry, as enzymes are typically stereospecific. However, the racemic mixture could be used in initial screening studies, or the individual enantiomers could be separated for more detailed investigations.

Applications in Enzyme Mechanistic Studies

The protected amino acid derivative, this compound, serves as a valuable tool in the field of enzymology, particularly in studies aimed at elucidating enzyme mechanisms. Its structure, featuring a protected amine (Boc) and a protected hydroxyl group (benzyl), allows for its use in the synthesis of specific substrates or inhibitors. These custom-designed molecules are then employed to probe the active sites of enzymes, helping researchers to understand the intricacies of metabolic pathways. By observing how these synthetic analogues interact with enzymes, scientists can gain insights into the catalytic mechanisms, substrate specificity, and potential for inhibition. This knowledge is crucial for the development of new therapeutic strategies that target specific enzymes involved in disease processes.

Contributions to Quorum Sensing Research and Modulation

This compound is a key precursor in the synthesis of molecules used to investigate and manipulate quorum sensing (QS), a cell-to-cell communication system in bacteria. This process relies on the production and detection of signaling molecules, known as autoinducers, to coordinate collective behaviors such as virulence factor production and biofilm formation. nih.gov In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers. mdpi.com The ability to synthesize analogues and mimetics of these signaling molecules is paramount for research in this field.

Design and Synthesis of N-Acyl Homoserine Lactone (AHL) Mimetics and Analogues

The chemical scaffold of this compound provides the foundational homoserine lactone core necessary for the synthesis of a wide array of AHL analogues. The tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups are instrumental in synthetic strategies, allowing for the controlled and specific attachment of various acyl side chains to the homoserine backbone. This versatility enables the creation of libraries of AHL mimetics with modifications in the acyl chain length, substitution, and functionality.

For instance, researchers have synthesized novel N-α-haloacylated homoserine lactones to study their effects as QS modulators. beilstein-journals.org The synthesis of these analogues often begins with a protected homoserine lactone derivative, which is then coupled with a modified fatty acid chain. beilstein-journals.org This modular approach allows for the systematic alteration of the AHL structure to investigate structure-activity relationships. The goal of designing these mimetics is to create molecules that can either activate or inhibit QS pathways, thereby serving as chemical probes to study bacterial communication. beilstein-journals.org

AHL Analogue Type Modification Strategy Purpose of Synthesis
N-α-haloacylated AHLsIntroduction of a halogen atom at the α-position of the acyl chainTo create novel QS modulators and study structure-activity relationships. beilstein-journals.org
Structurally Diverse N-Substituted AHLsVariation of N-substituents on the homoserine lactone ringTo discover novel quorum quenchers that inhibit virulence without killing the bacteria. mdpi.com
AHL-based QSIsSubstitution of the natural acyl group with modified structuresTo develop inhibitors of quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Exploration of Bacterial Communication and Biofilm Formation Mechanisms

The synthetic AHL mimetics and analogues derived from precursors like this compound are instrumental in exploring the mechanisms of bacterial communication and biofilm formation. Biofilms are structured communities of bacteria encapsulated in a self-produced polymeric matrix, and their formation is often regulated by quorum sensing. nih.gov These biofilms can contribute to antibiotic resistance and chronic infections. nih.gov

By introducing synthetic AHL analogues into bacterial cultures, researchers can observe their effects on QS-regulated behaviors. For example, certain synthetic analogues have been shown to inhibit biofilm formation in Pseudomonas aeruginosa. nih.govnih.gov In one study, a novel AHL analogue demonstrated significant performance in inhibiting biofilm formation by suppressing the expression of QS-related genes. nih.govnih.gov These investigations provide a deeper understanding of how AHLs interact with their cognate receptor proteins and trigger downstream signaling cascades that lead to gene expression changes. The ultimate aim is to develop strategies to disrupt bacterial communication, thereby preventing biofilm formation and reducing virulence. nih.govnih.gov

The following table summarizes the observed effects of certain synthetic AHL analogues on bacterial behaviors:

Bacterial Species AHL Analogue Observed Effect Reference
Pseudomonas aeruginosa2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideInhibition of biofilm formation and virulence factor production nih.govnih.gov
Chromobacterium violaceumN-sulfonyl and N-alkyl-N-sulfonyl homoserine lactonesInhibition of violacein (B1683560) production (a QS-regulated pigment) mdpi.com
Acidithiobacillus and PseudomonasN-dodecanoyl-DL-homoserine lactonePromotion of biofilm formation, leading to higher bioleaching efficiency nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

One-Dimensional (1D) NMR: ¹H, ¹³C, ¹⁵N

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for identifying the characteristic signals of Boc-DL-hse(bzl)-oh.

¹H NMR Spectroscopy: ¹H NMR spectroscopy reveals the presence and connectivity of hydrogen atoms within the molecule. For this compound, characteristic signals are expected from the Boc protecting group, the benzyl (B1604629) moiety, and the histidine backbone and imidazole (B134444) ring. Given the racemic nature (DL), signals corresponding to the chiral center might exhibit slight variations or broadenings, though typically the major signals remain distinct.

Expected ¹H NMR Signals (in DMSO-d₆):

Boc Group: A singlet integrating for nine protons, typically observed around δ 1.4-1.5 ppm, corresponding to the tert-butyl protons.

Benzyl Group (on Nτ): A singlet integrating for two protons, expected around δ 5.0-5.2 ppm, representing the methylene (B1212753) (CH₂) protons attached to the imidazole nitrogen. The phenyl protons of the benzyl group will appear as a multiplet integrating for five protons in the aromatic region, typically δ 7.2-7.4 ppm.

Histidine Backbone: The α-proton (CH) is expected as a multiplet (e.g., a doublet of doublets) around δ 4.5-4.8 ppm. The β-methylene (CH₂) protons will appear as a multiplet around δ 3.0-3.3 ppm.

Imidazole Ring: The C2 proton of the imidazole ring is typically deshielded and appears as a singlet around δ 8.5-8.7 ppm. The C4 proton will be observed as a singlet around δ 7.0-7.2 ppm.

Carboxylic Acid: The proton of the carboxylic acid group (-OH) is exchangeable and usually appears as a broad singlet at a variable chemical shift, often δ 11-13 ppm, depending on solvent and concentration.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal.

Expected ¹³C NMR Signals (in DMSO-d₆):

Boc Group: The carbonyl carbon of the carbamate (B1207046) is expected around δ 155 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, and the methyl carbons around δ 28 ppm.

Benzyl Group: The methylene carbon (CH₂) attached to the imidazole nitrogen will resonate around δ 70-75 ppm. The aromatic carbons of the phenyl ring will typically appear between δ 127-137 ppm.

Histidine Backbone: The α-carbon will be observed around δ 55-58 ppm, and the β-carbon around δ 27-30 ppm.

Imidazole Ring: The carbons of the imidazole ring will show characteristic signals, with C2 typically around δ 135-140 ppm, C4 around δ 118-120 ppm, and C5 (attached to the methylene group) around δ 137-140 ppm.

Carboxylic Acid: The carbonyl carbon of the carboxylic acid group is expected around δ 170-175 ppm.

¹⁵N NMR Spectroscopy: While less commonly used than ¹H or ¹³C NMR due to the low natural abundance and sensitivity of ¹⁵N, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule. For this compound, signals would be expected for the α-amino nitrogen (protected by Boc), the imidazole nitrogens (Nτ and Nπ), and potentially the amide nitrogen of the Boc group. However, specific assignments require dedicated ¹⁵N NMR experiments and are highly dependent on the solvent and experimental conditions.

Data Table: Expected ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegration (H)Assignment
¹H1.45s9HBoc tert-butyl protons
¹H3.15dd2HHistidine β-CH₂
¹H4.60dd1HHistidine α-CH
¹H7.15s1HHistidine C4-H
¹H7.25-7.35m5HBenzyl phenyl protons
¹H8.60s1HHistidine C2-H
¹HVariablebr s1HCarboxylic acid -OH
¹³C 28.0 Boc methyl carbons
¹³C 29.0 Histidine β-C
¹³C 56.0 Histidine α-C
¹³C 72.5 Benzyl CH₂
¹³C 80.0 Boc quaternary carbon
¹³C 119.0 Histidine C4
¹³C 127.0, 128.5, 130.0 Benzyl phenyl carbons (ortho, meta, para)
¹³C 137.0 Benzyl phenyl ipso-carbon
¹³C 138.0 Histidine C2
¹³C 139.0 Histidine C5
¹³C 155.5 Boc carbonyl carbon
¹³C 173.0 Carboxylic acid C=O

Note: Chemical shifts are approximate and may vary based on solvent, concentration, and temperature. Data is representative of Nα-Boc-Nτ-benzyl-L-histidine.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide crucial information for unambiguous structural assignments, especially for complex molecules.

COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H scalar couplings, identifying protons that are vicinal (separated by three bonds). For this compound, a COSY spectrum would confirm the connectivity between the α-proton and the β-methylene protons of the histidine backbone. It would also show correlations within the benzyl phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is invaluable for assigning specific ¹H signals to their corresponding ¹³C atoms. For example, it would confirm the direct attachment of the α-proton to the α-carbon, the β-protons to the β-carbon, and the benzyl CH₂ protons to the benzyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between ¹H and ¹³C nuclei separated by two or three bonds. This is critical for establishing longer-range connectivity and confirming the positions of substituents. For this compound, HMBC would be used to:

Correlate the Boc methyl protons (δ 1.45 ppm) to the Boc carbonyl carbon (δ 155.5 ppm) and the quaternary Boc carbon (δ 80.0 ppm), confirming the Boc group's attachment.

Correlate the benzyl CH₂ protons (δ 5.10 ppm) to the imidazole C5 carbon (δ 139.0 ppm) and potentially C4 or C2, confirming the benzyl group's attachment to the imidazole ring.

Correlate the imidazole protons (C2-H, C4-H) to nearby carbons, aiding in ring structural confirmation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons. While less critical for basic structure elucidation of this compound, it can be useful for confirming stereochemical relationships or interactions between different parts of the molecule if needed. For instance, it could show spatial proximity between the benzyl CH₂ protons and nearby imidazole protons.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion. For this compound (C₁₈H₂₃N₃O₄), the monoisotopic mass is approximately 345.1689 Da. In positive ion mode, typically using electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 346.1767, or the sodium adduct [M+Na]⁺ at m/z 368.1586. HRMS data confirming these exact masses provides strong evidence for the proposed elemental formula, thereby verifying the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves fragmenting a selected molecular ion and analyzing the resulting fragment ions. This provides structural information by revealing characteristic fragmentation pathways. For this compound, expected fragmentation patterns include:

Loss of the Boc Group: Fragmentation of the tert-butoxycarbonyl group can occur via cleavage of the C-O bond, leading to the loss of isobutylene (B52900) (C₄H₈) or tert-butanol (B103910) (C₄H₁₀O), or directly losing the entire Boc moiety (C₅H₉O₂). This would yield fragment ions corresponding to the deprotected histidine derivative.

Cleavage of the Benzyl Group: The benzyl group attached to the imidazole nitrogen can be cleaved, potentially yielding fragments related to the benzyl cation (C₇H₇⁺, m/z 91) or loss of the benzyl group from the parent ion.

Peptide Backbone Fragmentation: Standard amino acid fragmentation patterns, such as B- and Y-ions (though less common for single amino acids compared to peptides), or cleavages within the histidine side chain and backbone, can also be observed.

Analyzing these fragments helps to confirm the presence of the Boc group, the benzyl protection, and the histidine amino acid structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies, which correspond to the vibrational modes of chemical bonds.

Expected IR Absorption Bands for this compound:

O-H Stretching: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.

N-H Stretching: A sharp to moderately broad band around 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the Boc carbamate.

C-H Stretching: Aliphatic C-H stretching vibrations (from the Boc tert-butyl group, benzyl CH₂, and histidine β-CH₂) are expected between 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl phenyl ring typically appear just above 3000 cm⁻¹, around 3030-3100 cm⁻¹.

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ would be observed for the carbonyl group of the Boc carbamate. The carboxylic acid carbonyl stretch also appears in a similar region (1700-1725 cm⁻¹), and these two bands may overlap or appear as a combined signal.

C=N and C=C Stretching: The imidazole ring will exhibit characteristic stretching vibrations in the fingerprint region, typically between 1500-1650 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the Boc carbamate ester linkage is usually found in the region of 1150-1250 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted phenyl ring of the benzyl group are typically observed in the 690-770 cm⁻¹ range.

Data Table: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group / VibrationIntensity
3300-2500O-H stretch (carboxylic acid, broad)Very strong
3350N-H stretch (Boc carbamate)Strong
3050C-H stretch (aromatic, benzyl phenyl)Medium
2970, 2870C-H stretch (aliphatic: Boc, CH₂, CH)Strong
1710C=O stretch (Boc carbamate)Very strong
1720C=O stretch (carboxylic acid)Very strong
1600, 1560C=N, C=C stretch (imidazole ring)Medium
1250C-O stretch (Boc carbamate)Strong
750, 700C-H bend (aromatic, out-of-plane, benzyl phenyl)Strong

Chiroptical Methods for Stereochemical Purity and Absolute Configuration Determination

Chiroptical methods are essential for assessing the stereochemical integrity of chiral molecules like this compound. These techniques exploit the interaction of chiral compounds with polarized light to determine enantiomeric purity and, in some cases, absolute configuration.

Optical Rotation Measurements

Optical rotation quantifies the degree to which a chiral compound rotates the plane of plane-polarized light. This property is highly dependent on the compound's stereochemistry, concentration, solvent, temperature, and the wavelength of light used. For a racemic mixture (DL form), such as this compound, the optical rotation is expected to be zero, as the equal amounts of L- and D-enantiomers rotate polarized light in opposite directions, cancelling each other out.

Table 1: Optical Rotation Data for Related Compounds

Compound NameSpecific Rotation ([α]²⁰/D)SolventConcentration (g/100mL)Temperature (°C)Reference
Boc-L-His(Bzl)-OH+22.0 to +25.0Methanol (B129727) (MeOH)120 avantorsciences.com
Boc-His(Bzl)-OH+23 ± 1Methanol (MeOH)120 sigmaaldrich.com
This compound (Expected)0VariousN/AN/A-

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee). This method relies on differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

For this compound, chiral HPLC can effectively separate the L- and D-enantiomers. Analytical methods typically involve a chiral column, such as a CHIRALPAK® AS-H column (5 μm, 4.6×250 mm) with an isocratic mobile phase, for example, 20% isopropanol (B130326) in hexane (B92381) researchgate.net. By analyzing the chromatogram, the relative peak areas of the two enantiomers can be quantified to determine the enantiomeric excess. For instance, in the analysis of related amino acid derivatives, chiral HPLC has demonstrated the ability to achieve high enantiomeric purity, often exceeding 99.9% cblpatras.gr. For Boc-D-hse(bzl)-oh, methods confirm stereochemical integrity by matching retention times with the D-enantiomer .

Table 2: Chiral HPLC Parameters and Expected Outcomes

Compound / Analysis TypeChiral Stationary Phase (CSP)Mobile Phase CompositionDetection MethodExpected Outcome for DL MixtureReference
This compoundCHIRALPAK® AS-H (5 μm, 4.6×250 mm)20% Isopropanol in HexaneUV (e.g., 214 nm)Separation into two peaks corresponding to L and D enantiomers; quantification of enantiomeric excess (ee) researchgate.net,
General Amino Acid DerivativesVarious CSPs (e.g., polysaccharide-based)Varied (e.g., Hexane/Isopropanol mixtures)UV, MSHigh enantiomeric purity (>99.9%) achievable for enantiopure samples cblpatras.gr

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids. It provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and molecular conformation. Crucially, X-ray diffraction can also be used to establish the absolute stereochemistry of chiral molecules.

While specific X-ray crystallographic data for this compound is not detailed in the provided search results, the methodology is widely applied in chemical research for structural elucidation ohio-state.edu. By obtaining single crystals of the compound, researchers can collect diffraction data. Analysis of this data, particularly through techniques like anomalous dispersion (especially when heavy atoms are present or introduced), allows for the determination of the absolute configuration at chiral centers. This method provides an unambiguous assignment of stereochemistry, complementing chiroptical methods. For a compound like this compound, X-ray crystallography would confirm the molecular connectivity and the spatial arrangement of the Boc group, the benzyl ester, and the homoserine backbone, including the stereochemistry at the alpha-carbon.

Compound Names Mentioned

Full Chemical NameAbbreviation
N-tert-butoxycarbonyl-DL-homoserine benzyl esterThis compound
N-tert-butoxycarbonyl-L-homoserine benzyl esterBoc-L-hse(bzl)-oh
N-tert-butoxycarbonyl-D-homoserine benzyl esterBoc-D-hse(bzl)-oh
N-tert-butoxycarbonyl-L-histidine benzyl esterBoc-L-His(Bzl)-OH
N-tert-butoxycarbonyl-histidine benzyl esterBoc-His(Bzl)-OH
N-tert-butoxycarbonyl-D-serine benzyl esterBoc-D-Ser(Bzl)-OH
N-tert-butoxycarbonyl-serine benzyl esterBoc-Ser(Bzl)-OH
N-tert-butoxycarbonyl-beta-homotyrosine benzyl esterBoc-β-Homotyr(Bzl)-OH
N-tert-butoxycarbonyl-D-threonine benzyl esterBoc-D-Thr(Bzl)-OH
N-tert-butoxycarbonyl-glycine phenylglycine methyl esterBoc-Gly-Phg-OMe
N-tert-butoxycarbonyl-L-cysteineBoc-l-cysteine
N-tert-butoxycarbonyl-L-leucineBoc-l-Leucine
N-Fmoc-L-lysine (N-tert-butoxycarbonyl)Fmoc-Lys(Boc)-OH
N-Fmoc-L-phenylalanineFmoc-Phe-OH

Computational Chemistry and Molecular Modeling Studies of Boc Dl Homoserine Benzyl Ether Oh and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of a molecule. For Boc-DL-Hse(Bzl)-OH, methods like Density Functional Theory (DFT) can be employed to determine key electronic properties. These calculations provide valuable information on the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed analysis of the electronic structure involves mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the Fukui function can be calculated to predict the most likely sites for nucleophilic and electrophilic attack within the this compound molecule. It is anticipated that the carbonyl carbon of the carboxylic acid and the Boc-protecting group would be primary electrophilic sites, while the oxygen atoms of the ether and carbonyl groups would be nucleophilic centers.

Illustrative Data Table: Calculated Electronic Properties of a Boc-Protected Amino Acid Analogue

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Electronegativity (χ)3.65eV
Chemical Hardness (η)2.85eV
Global Softness (S)0.35eV⁻¹

Note: This table presents typical values for a similar Boc-protected amino acid and serves as an illustrative example for this compound.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface (PES) that governs their interconversion. rsc.orglibretexts.org

A systematic search of the conformational space can be performed by rotating the single bonds within the molecule, particularly the dihedral angles of the backbone and the side chain. nih.gov For each generated conformation, the energy is calculated using molecular mechanics (MM) force fields or more accurate quantum mechanical (QM) methods. This process results in a potential energy surface, which is a multidimensional landscape illustrating the energy of the system as a function of its atomic coordinates.

The minima on this surface correspond to stable conformations, while the saddle points represent the transition states between them. libretexts.org The relative energies of the conformers determine their population at a given temperature, according to the Boltzmann distribution. For this compound, the flexibility of the homoserine side chain and the bulky Boc and benzyl (B1604629) groups will lead to a complex energy landscape with multiple local minima. Understanding this landscape is crucial for predicting how the molecule might interact with biological targets or how it will behave in different solvent environments.

Illustrative Data Table: Relative Energies of Low-Energy Conformers of a Benzyl Ether Containing Amino Acid

ConformerDihedral Angle (χ₁)Dihedral Angle (χ₂)Relative Energy (kcal/mol)
1 (Global Minimum)-60°180°0.00
2180°180°1.25
360°180°1.80
4-60°60°2.50

Note: This table is an illustrative example of what a conformational analysis of a molecule similar to this compound might yield.

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their interactions with the surrounding environment. nih.govnih.gov For this compound, MD simulations can be used to investigate the effects of different solvents on its conformation and to analyze the intermolecular interactions that govern its behavior in solution. nih.govdiva-portal.orgresearchgate.net

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated by solving Newton's equations of motion. nih.gov The choice of force field is crucial for the accuracy of the simulation. nih.govnih.gov These simulations can reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonds and other non-covalent interactions are formed and broken over time. acs.org

For this compound, simulations in different solvents would show how the conformational preferences of the molecule change with the polarity of the medium. For instance, in a polar solvent like water, conformations that expose hydrophilic groups to the solvent would be favored. In a nonpolar solvent, intramolecular hydrogen bonds might become more prevalent. The simulations can also provide insights into the aggregation behavior of the molecule at higher concentrations.

Illustrative Data Table: Average Number of Hydrogen Bonds between a Solute and Solvent from MD Simulations

SoluteSolventAverage H-Bonds (Solute-Solvent)
Boc-Amino Acid AnalogueWater3.5
Boc-Amino Acid AnalogueMethanol (B129727)2.8
Boc-Amino Acid AnalogueChloroform0.5

Note: This table illustrates the type of data that can be obtained from MD simulations to quantify solvent interactions.

Reaction Mechanism Elucidation Through Computational Pathway Analysis

Computational chemistry can be used to explore the potential reaction pathways of a molecule and to elucidate the mechanisms of chemical transformations. For this compound, this could involve studying the mechanisms of its synthesis, degradation, or its participation in further chemical reactions, such as peptide synthesis. The Boc protecting group is known to be removable under acidic conditions, and computational methods can model this deprotection process. organic-chemistry.orgresearchgate.netnih.gov

By mapping the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the acid-catalyzed deprotection of the Boc group can be studied by modeling the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group. researchgate.net Computational analysis can provide detailed information about the geometry of the transition state and the electronic changes that occur during the reaction. This knowledge can be used to optimize reaction conditions or to design more efficient protecting group strategies.

Illustrative Data Table: Calculated Activation Energies for a Boc-Deprotection Step

Reaction StepComputational MethodActivation Energy (kcal/mol)
Protonation of Boc-groupDFT (B3LYP/6-31G)5.2
C-O Bond CleavageDFT (B3LYP/6-31G)18.7

Note: This table provides an example of calculated activation energies for key steps in a hypothetical reaction involving a Boc-protected amino acid.

In Silico Design and Structure-Activity Relationship (SAR) Studies for Novel Analogues

One of the most powerful applications of computational chemistry is in the design of novel molecules with desired properties. For this compound, in silico design can be used to create new analogues with enhanced biological activity, improved stability, or other desirable characteristics. This process is often guided by structure-activity relationship (SAR) studies, which seek to understand how changes in the molecular structure affect its activity. researchgate.netnih.gov

Computational methods can be used to generate a virtual library of analogues by systematically modifying the structure of the parent molecule. nih.gov For this compound, modifications could include altering the side chain, replacing the benzyl group with other substituents, or changing the protecting group. The properties of these virtual compounds can then be predicted using the computational techniques described in the previous sections.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the calculated molecular descriptors with experimentally determined biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized analogues, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. tandfonline.comresearchgate.netlifechemicals.com This in silico screening approach can significantly accelerate the drug discovery and development process. nih.govstanford.edu

Illustrative Data Table: Predicted Properties of Designed this compound Analogues

AnalogueModificationPredicted Binding Affinity (LogP)Predicted Solubility (LogS)
1R = -CH₂-Ph (Parent)2.5-3.0
2R = -CH₂-(p-Cl-Ph)3.0-3.5
3R = -CH₂-(p-OCH₃-Ph)2.2-2.8
4R = -CH₂-Cyclohexyl2.8-3.2

Note: This table is a hypothetical example of how computational tools can be used to predict the properties of novel analogues based on structural modifications.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of Boc-protected amino acids often involves multiple steps with the use of protecting groups, which can be laborious and generate waste. organic-chemistry.org Future research is focused on developing more streamlined and efficient synthetic pathways for Boc-DL-hse(bzl)-oh.

Furthermore, investigations into alternative protecting group strategies that are orthogonal to the Boc group are ongoing. The Fmoc (9-fluorenylmethyloxycarbonyl) group, for instance, is labile to bases, allowing for selective deprotection without affecting the acid-sensitive Boc and benzyl (B1604629) groups. organic-chemistry.org This orthogonality is critical in complex multi-step syntheses. organic-chemistry.org

A significant challenge in the synthesis of homoserine derivatives is the propensity for unexpected lactonization during the Nα-protection step. unipd.it This side reaction can dramatically reduce the yield and purity of the desired product. unipd.it Future synthetic strategies must address this issue, potentially through the use of different solvent systems, temperature control, or the development of novel protecting groups that mitigate this intramolecular cyclization. One study noted that even under conditions expected to be mild, the Boc protection did not tolerate certain acidic treatments during a subsequent allylation step, highlighting the need for careful optimization of reaction conditions. unipd.it

Synthetic Approach Key Features Potential Advantages Challenges
Catalyst-free N-Boc protection in waterUse of aqueous media, no catalyst required. organic-chemistry.orgEnvironmentally friendly, high chemoselectivity, simplified workup. organic-chemistry.orgSolubility of starting materials in water.
Iodine-catalyzed N-Boc protectionSolvent-free conditions, catalytic iodine. organic-chemistry.orgEfficient, practical, ambient temperature. organic-chemistry.orgPotential for side reactions with sensitive functional groups.
Orthogonal Protecting Group StrategyUse of base-labile groups like Fmoc alongside acid-labile Boc. organic-chemistry.orgAllows for selective deprotection in multi-step synthesis. organic-chemistry.orgRequires additional protection and deprotection steps.
Mitigation of LactonizationOptimization of reaction conditions (solvent, temperature), novel protecting groups. unipd.itIncreased yield and purity of homoserine derivatives. unipd.itIdentifying conditions that prevent cyclization without compromising reaction efficiency.

Exploration of Applications in Emerging Areas of Material Science

The unique structural features of this compound and its derivatives make them attractive candidates for the development of novel materials with tailored properties.

Peptide-Based Polymers

The incorporation of non-canonical amino acids like homoserine into peptide chains can significantly influence the resulting polymer's properties. iris-biotech.de These modifications can enhance proteolytic and conformational stability, improve oral bioavailability, and increase hydrophobicity or binding selectivity. iris-biotech.de Peptide-based polymers are gaining interest as "polymeric nanomedicines" for applications in disease treatment and diagnostics. mdpi.com The ability to synthesize polypeptides with controlled sequences and compositions allows for the fine-tuning of their physical, chemical, and biological characteristics. mdpi.com The use of synthetic approaches like solid-phase peptide synthesis (SPPS) enables the incorporation of unnatural amino acids, such as derivatives of this compound, which is not possible through genetic engineering. mdpi.com

Chiral Smart Materials

The chirality inherent in amino acids is a key feature for the development of "smart" materials that can respond to external stimuli. The defined stereochemistry of Boc-L-Hse(Bzl)-OH, for example, can be exploited to create polymers and other materials with specific chiral recognition capabilities. These materials could find applications in enantioselective separations, catalysis, and sensing.

Integration with Biocatalysis and Chemoenzymatic Synthetic Approaches

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules with high selectivity and efficiency. nih.gov

Biocatalysis can overcome many of the challenges associated with purely chemical methods for synthesizing non-canonical amino acids, such as the need for chiral auxiliaries and protecting groups. nih.gov Enzymes exhibit exquisite chemo- and stereoselectivity, allowing for reactions to be performed under mild, aqueous conditions. nih.govukri.org This approach is particularly advantageous for peptide synthesis, which traditionally involves laborious protection-deprotection steps and the use of harsh reagents. mdpi.com

Future research will likely focus on identifying and engineering enzymes, such as ligases, that can incorporate this compound and other protected amino acids directly into peptide chains. ukri.org This would streamline the synthesis of peptides containing this non-canonical residue. Additionally, the development of biocatalytic methods for the deprotection of Boc and other protecting groups under mild conditions is an active area of research. nih.gov For instance, a one-pot deprotection cascade using two different enzymes to remove both a tert-butyl ester and a Cbz group from a doubly protected amino acid has been demonstrated, showcasing the potential of multi-enzyme systems. nih.gov

Approach Description Advantages Future Directions
Biocatalysis Use of enzymes for specific chemical transformations. nih.govHigh chemo- and stereoselectivity, mild reaction conditions. nih.govDiscovery and engineering of novel enzymes for non-canonical amino acid synthesis and modification. ukri.org
Chemoenzymatic Synthesis Combination of enzymatic and chemical reactions. nih.govLeverages the strengths of both methodologies for complex syntheses. nih.govDevelopment of one-pot, multi-step chemoenzymatic processes. nih.gov
Enzymatic Deprotection Use of enzymes to remove protecting groups. nih.govMild and selective deprotection. nih.govExpanding the scope of enzymes to a wider range of protecting groups.

Advancements in Chemical Probe Design for Complex Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biomolecules within their native cellular environment. mdpi.com this compound and its derivatives can serve as scaffolds for the design of novel chemical probes.

The ability to site-specifically incorporate unnatural amino acids, including those derived from this compound, into proteins allows for the introduction of unique functionalities. acs.org These functionalities can include photo-crosslinkers, fluorescent tags, or NMR-active isotopes, enabling the study of protein dynamics, structure, and ligand-binding properties. acs.org The homoserine side chain, in particular, offers a versatile handle for late-stage functionalization to introduce a variety of labels and reporters. iris-biotech.de

The design of activity-based probes (ABPs) is a particularly promising area. mdpi.com ABPs are small molecules that covalently bind to the active site of a specific enzyme, providing a direct measure of its functional state. mdpi.com The development of ABPs based on non-canonical amino acids can lead to probes with improved selectivity and cell permeability. mdpi.com

Implementation of Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.edu The synthesis and application of this compound can be significantly improved by adhering to these principles.

Key areas for improvement include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids. csic.es Research has shown that N-tert-butyloxycarbonylation of amines can be performed efficiently in water. organic-chemistry.org

Reduction of Derivatives : Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the generation of waste. acs.org Biocatalysis and chemoenzymatic approaches are particularly well-suited for this purpose, as enzymes can often react with specific sites on a molecule without the need for protecting other functional groups. acs.org

Use of Renewable Feedstocks : Exploring the use of renewable starting materials for the synthesis of homoserine and other amino acids. yale.edu

The Boc protecting group strategy itself is considered advantageous from a green chemistry perspective because its removal often generates only gaseous byproducts. researchgate.net Efforts to perform Boc-based peptide synthesis in water, using techniques like water-dispersible nanoparticles of Boc-amino acids, are paving the way for more environmentally friendly peptide production. researchgate.net

Green Chemistry Principle Application to this compound Synthesis Example Research Finding
Prevention of Waste Designing syntheses with fewer steps and byproducts.The use of enzymes can eliminate the need for protection/deprotection steps, reducing waste. acs.org
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Catalytic reactions are superior to stoichiometric ones in terms of atom economy. yale.edu
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.Performing reactions in water instead of hazardous organic solvents. organic-chemistry.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Iodine-catalyzed N-Boc protection can be performed at room temperature. organic-chemistry.org
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.Utilizing biomass-derived precursors for amino acid synthesis. yale.edu
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.Chemoenzymatic synthesis can achieve high selectivity without protecting groups. nih.gov

Q & A

Basic: How can researchers optimize synthesis conditions for Boc-DL-hse(bzl)-oh while ensuring reproducibility?

Answer:

  • Key Parameters : Adjust reaction time, temperature (e.g., 0–25°C), and solvent polarity (e.g., DMF, THF) to balance yield and racemization risk. Use anhydrous conditions to prevent Boc-group hydrolysis .
  • Validation : Include stepwise monitoring (TLC/HPLC) and control experiments (e.g., omitting coupling agents) to isolate failure points. Report deviations in supplementary materials .
  • Reproducibility : Document reagent purity (e.g., >95% by HPLC), solvent batch numbers, and equipment calibration in the "Experimental" section .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm benzyl (Bzl) and tert-butoxycarbonyl (Boc) group integration. Compare peaks to unprotected Hse-OH derivatives to identify shifts .
  • HPLC/MS : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight (±1 Da) and detect diastereomeric impurities .
  • Purity Criteria : Report melting point consistency (±2°C) and HPLC purity thresholds (e.g., ≥98%) in alignment with IUPAC guidelines .

Basic: Which purification strategies mitigate racemization risks during this compound isolation?

Answer:

  • Chromatography : Use flash column chromatography with silica gel and low-acidity eluents (e.g., ethyl acetate/hexane) to minimize Boc-group cleavage .
  • Crystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to selectively crystallize the target compound from byproducts .
  • Racemization Checks : Compare optical rotation values with literature data for enantiopure Hse derivatives .

Advanced: How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

Answer:

  • Hypothesis Testing : Re-examine solvent effects on NMR shifts (e.g., DMSO vs. CDCl3_3) or ionization efficiency in MS .
  • Cross-Validation : Perform 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous assignments. Compare with computational simulations (DFT or MD) .
  • Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and batch variability in reagents .

Advanced: What experimental designs minimize batch-to-batch variability in this compound synthesis for large-scale studies?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, reagent equivalents, and mixing rates .
  • In-Process Controls : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .
  • Statistical Thresholds : Define acceptable yield ranges (e.g., 70–85%) and impurity ceilings (e.g., <2%) using historical batch data .

Advanced: How can computational modeling predict this compound stability under varying pH and temperature conditions?

Answer:

  • MD Simulations : Model hydrolysis kinetics of Boc and Bzl groups in explicit solvent environments (e.g., water, DMF) .
  • DFT Calculations : Calculate activation energies for racemization pathways to identify destabilizing conditions (e.g., pH > 10) .
  • Experimental Correlation : Validate predictions via accelerated stability studies (40–60°C, 75% RH) and HPLC degradation profiling .

Advanced: What strategies address low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Answer:

  • Activation Optimization : Test coupling agents (e.g., HATU vs. DIC/HOBt) and evaluate molar excess (2–4 eq) to improve acylation rates .
  • Side-Chain Protection : Assess alternative protecting groups (e.g., Trt for Hse-OH) to reduce steric hindrance .
  • Resin Compatibility : Screen Wang or Rink amide resins for swelling properties and loading capacity .

Advanced: How should researchers design studies to compare this compound’s reactivity with other Hse derivatives (e.g., Fmoc-Hse-OH)?

Answer:

  • Kinetic Studies : Measure coupling rates under identical conditions (solvent, temperature, equivalents) using UV-monitored assays .
  • Thermodynamic Analysis : Compare activation energies (ΔG‡) via Arrhenius plots for Boc vs. Fmoc deprotection .
  • Structural Insights : Use X-ray crystallography or cryo-EM to correlate protecting group sterics with reaction outcomes .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.